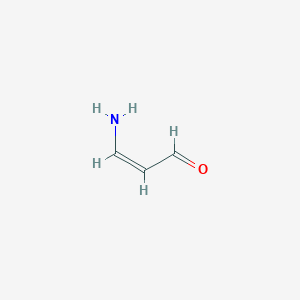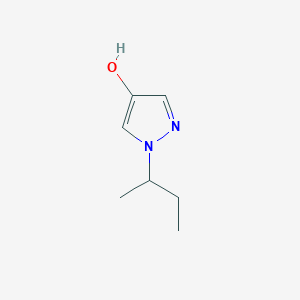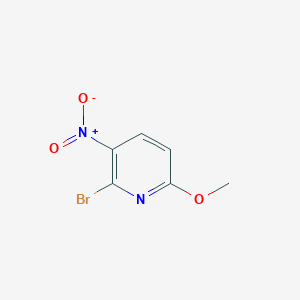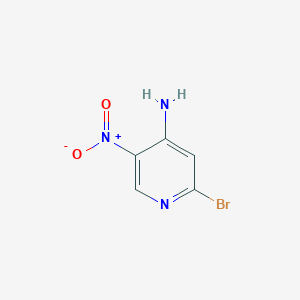
5-Hexyl-2-thiophenecarboxylic acid
Descripción general
Descripción
5-Hexyl-2-thiophenecarboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. While the provided papers do not directly discuss 5-hexyl-2-thiophenecarboxylic acid, they do provide insights into related compounds which can help infer properties and synthesis methods for the compound . For instance, the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid and its liquid-crystalline complexes suggests that alkyl-substituted thiophene carboxylic acids can form structured phases and may be synthesized through routes involving aldehydes as intermediates .
Synthesis Analysis
The synthesis of related compounds, such as 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, involves a convenient route starting from thieno[3,2-b]thiophene-2-carboxyaldehyde . This suggests that a similar approach could be used for the synthesis of 5-hexyl-2-thiophenecarboxylic acid, potentially starting from a hexyl-substituted thiophene aldehyde.
Molecular Structure Analysis
The molecular structure of 5-methyl-2-thiophenecarboxylic acid has been established through X-ray diffraction, revealing the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions . These findings can provide a basis for predicting the molecular structure of 5-hexyl-2-thiophenecarboxylic acid, which would likely exhibit similar types of intermolecular interactions due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The papers discuss various thiophene carboxylic acid derivatives and their reactions. For example, the synthesis of benzylidène-5-hydroxy-4-dihydro-2,5-thiophenecarboxanilides involves treatment with arylamine and isomerization processes . Although not directly related to 5-hexyl-2-thiophenecarboxylic acid, these reactions provide insight into the reactivity of the thiophene ring and the influence of substituents on its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxylic acids can be inferred from related compounds. For instance, the hypolipidemic activity of 5-(tetradecyloxy)-2-furancarboxylic acid indicates that alkyloxyarylcarboxylic acids can exhibit significant biological activity . Additionally, the spasmolytic activity of thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid suggests that the thiophene ring can be a key pharmacophore in bioactive molecules . These findings suggest that 5-hexyl-2-thiophenecarboxylic acid may also possess unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
- Synthesis of 2-Thiophenecarbohydrazides
- Field : Organic Chemistry
- Application Summary : 5-Hexyl-2-thiophenecarboxylic acid can be used in the synthesis of 2-thiophenecarbohydrazides . These compounds are of interest due to their potential applications as building blocks in the syntheses of hydrazones, Schiff bases, and coordination compounds .
- Synthesis of Thiophene-Based Conjugated Polymers
- Field : Polymer Chemistry
- Application Summary : 5-Hexyl-2-thiophenecarboxylic acid can be used in the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
- Method of Application : The synthesis of these polymers often involves organometallic polycondensation strategies, such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results : These methods have resulted in the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
- Synthesis of Regioregular Poly(5-alkyl-2,3-thiophene)s (P5HT)
- Field : Polymer Chemistry
- Application Summary : 5-Hexyl-2-thiophenecarboxylic acid can be used in the synthesis of regioregular poly(5-alkyl-2,3-thiophene)s (P5HT), which is an ortho-linked isomer of a well-known conjugated polymer, poly(3-alkyl-2,5-thiophene) (P3HT) .
- Method of Application : The synthesis of P5HT was reported via Suzuki–Miyaura cross-coupling polycondensation, using PEPPSI-IPr as a catalyst .
- Results : The synthesis of P5HT has contributed to the development of more efficient materials for electronic applications .
Safety And Hazards
While specific safety and hazard information for 5-Hexyl-2-thiophenecarboxylic acid is not available, similar compounds like 2-Thiophenecarboxylic acid are known to cause skin and eye irritation and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-hexylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDADHXWGFTYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520224 | |
| Record name | 5-Hexylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexyl-2-thiophenecarboxylic acid | |
CAS RN |
90619-86-6 | |
| Record name | 5-Hexylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexyl-2-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)







![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

